Clear MS Differentiation from Endogenous Ara-U
1-beta-D-Arabinofuranosyluracil-13C,15N2 exhibits a specific and quantifiable mass shift of approximately +3 Da compared to the unlabeled analyte, 1-beta-D-Arabinofuranosyluracil (Ara-U). This is a direct consequence of its defined isotopic composition, where one 12C atom is replaced by 13C, and two 14N atoms are replaced by 15N . This predictable mass difference ensures the labeled standard can be distinguished from the endogenous analyte in a mass spectrometer without spectral overlap, a fundamental requirement for accurate quantification using the internal standard method .
| Evidence Dimension | Nominal Molecular Weight (Da) |
|---|---|
| Target Compound Data | 247.18 Da (C8[13C]H12[15N]2O6) |
| Comparator Or Baseline | Unlabeled 1-beta-D-Arabinofuranosyluracil: 244.20 Da (C9H12N2O6) |
| Quantified Difference | +2.98 Da (Approx. +3 Da) |
| Conditions | Calculated from vendor-reported molecular formulas. |
Why This Matters
This +3 Da mass shift is the minimum requirement to avoid natural isotopic abundance overlap and provides a clear, separate MS channel for quantification, enabling accurate measurement of Ara-U in complex biological matrices.
